molecular formula C10H11F3O B12588625 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene CAS No. 646041-21-6

1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene

Cat. No.: B12588625
CAS No.: 646041-21-6
M. Wt: 204.19 g/mol
InChI Key: ASIYWWJKIRBESZ-SSDOTTSWSA-N
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Description

1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene is a chiral aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position and a (1R)-1-methoxyethyl (-CH(OCH₃)CH₃) group. The stereochemistry at the ethyl moiety (R configuration) confers distinct physicochemical and biological properties, making it relevant in asymmetric synthesis and pharmaceutical applications . Its synthesis typically involves the reduction of 4’-(trifluoromethyl)acetophenone to the corresponding alcohol using NaBH₄ in methanol, followed by etherification to introduce the methoxy group . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chiral center influences interactions in enantioselective processes .

Properties

CAS No.

646041-21-6

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1-[(1R)-1-methoxyethyl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H11F3O/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7H,1-2H3/t7-/m1/s1

InChI Key

ASIYWWJKIRBESZ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)OC

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene .

Chemical Reactions Analysis

Types of Reactions: 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Table 1: Key Differences Between Para and Meta Isomers

Property Para Isomer (Target Compound) Meta Isomer (3-CF₃ Analog)
Resonance Stabilization Higher (symmetrical conjugation) Lower (asymmetric conjugation)
¹⁹F NMR Chemical Shift (ppm) ~-60 to -65 (sharp singlet) Slightly upfield (~-63 to -68)
Synthetic Yield (NaBH₄ Reduction) ~80-85% Not reported; likely lower

Stereoisomers: R vs. S Configuration

The enantiomeric pair 1-[(1R)-1-methoxyethyl]-4-(trifluoromethyl)benzene and 1-[(1S)-1-methoxyethyl]-4-(trifluoromethyl)benzene differ in their spatial arrangement. The R configuration is often preferred in chiral catalysis, as demonstrated in diastereoselective reactions where R isomers exhibit >20:1 diastereomeric ratios under optimized conditions . Stereochemistry also impacts biological activity; for example, R-configured intermediates are critical in synthesizing enantiopure pharmaceuticals like tebipenem pivoxil .

Table 2: Stereochemical Influence on Properties

Property R Configuration S Configuration
Diastereomeric Ratio (dr) >20:1 in fluorination reactions Not reported
Pharmacological Relevance Precursor to antibiotics Limited data
Chiral HPLC Retention Time Shorter (polar interactions differ) Longer

Substituent Variations: Trifluoromethyl vs. Methoxymethyl

Replacing the -CF₃ group with a methoxymethyl (-CH₂OCH₃) group (e.g., 1-(1-methoxyethyl)-4-(methoxymethyl)benzene) significantly alters hydrophobicity and reactivity. The trifluoromethyl group increases logP (lipophilicity) by ~1.5 units compared to methoxymethyl, enhancing membrane permeability but reducing aqueous solubility . Additionally, -CF₃ is electron-withdrawing, deactivating the benzene ring toward electrophilic substitution, whereas -CH₂OCH₃ is electron-donating, enabling reactions like nitration or halogenation .

Table 3: Substituent Effects on Key Properties

Property Trifluoromethyl (-CF₃) Methoxymethyl (-CH₂OCH₃)
logP (Octanol-Water Partition) ~3.2 (estimated) ~1.7
Electrophilic Reactivity Low (deactivated ring) Moderate (activated ring)
Boiling Point ~233°C (estimated) ~180°C

Biological Activity

1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene, commonly referred to as 1-Methoxy-4-(trifluoromethyl)benzene, is an organic compound notable for its unique structural features, including a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its biological activity and potential applications in drug discovery.

  • Molecular Formula : C₉H₁₁F₃O
  • Molecular Weight : 176.14 g/mol

The presence of the trifluoromethyl group contributes significantly to the compound's lipophilicity and metabolic stability, which are critical factors in its biological activity.

CYP1A2 Inhibition

Recent studies indicate that 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene acts as an inhibitor of cytochrome P450 1A2 (CYP1A2), an enzyme involved in the metabolism of various drugs. This inhibition suggests potential drug-drug interactions, particularly with compounds metabolized by CYP1A2. Understanding this interaction is crucial for assessing the safety and efficacy of co-administered drugs.

Interaction with Biological Macromolecules

Research has shown that this compound interacts with various biological macromolecules, which could influence its pharmacological profile. These interactions may affect cellular processes and the overall therapeutic outcomes when used in clinical settings. Further studies are necessary to elucidate the full spectrum of these interactions and their implications for drug development.

Drug Discovery Applications

In drug discovery contexts, compounds like 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene serve as lead compounds due to their unique biological activities. For instance, its role as a CYP1A2 inhibitor positions it as a candidate for developing therapeutics targeting diseases influenced by this enzyme's activity.

Comparative Studies

Comparative studies with structurally similar compounds reveal that while many share similar inhibitory properties, the specific interactions and metabolic pathways may vary significantly. This underscores the importance of detailed pharmacokinetic and pharmacodynamic evaluations for each compound .

Data Tables

PropertyValue
Molecular FormulaC₉H₁₁F₃O
Molecular Weight176.14 g/mol
CYP Enzyme InhibitionCYP1A2
Potential ApplicationsDrug Discovery

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